molecular formula C4H5ClN4O B1582201 4-Chloro-5-hydrazinylpyridazin-3-ol CAS No. 6959-56-4

4-Chloro-5-hydrazinylpyridazin-3-ol

Cat. No. B1582201
CAS RN: 6959-56-4
M. Wt: 160.56 g/mol
InChI Key: OIGROUYSAFLMAO-UHFFFAOYSA-N
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Description

4-Chloro-5-hydrazinylpyridazin-3-ol, also known as CHP, is an important organic compound used in many scientific research applications. This compound has a wide range of biochemical and physiological effects that make it useful in a variety of lab experiments.

Scientific Research Applications

Synthesis of Antifungal Agents

4-Chloro-5-hydrazinylpyridazin-3-ol: has been utilized in the synthesis of various antifungal agents . The compound serves as a precursor in the preparation of novel pyridazine derivatives, which have shown efficacy against fungal pathogens like G. zeae, F. oxysporum, and C. mandshurica. These derivatives are potential candidates for developing new antifungal medications or agricultural fungicides.

Development of Herbicides

The chemical structure of 4-Chloro-5-hydrazinylpyridazin-3-ol allows for its use in the creation of herbicides . By modifying the compound with different substituents, researchers can develop herbicidal formulations that target specific plant enzymes or growth processes, contributing to the field of agricultural chemistry.

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-5-hydrazinylpyridazin-3-ol is a key intermediate for the synthesis of compounds with potential therapeutic applications . Its hydrazine group is particularly useful for constructing pharmacophores, which are parts of a molecule responsible for its biological activity.

Chemical Synthesis Methodology

This compound is involved in novel chemical synthesis methodologies. For example, it acts as an intermediate in the direct amination of dichloropyridazinones, a process that can be carried out under mild conditions with hydrazine hydrate . This method is valuable for creating a variety of aminated products.

Analytical Chemistry

The compound’s reactivity and structural features make it a candidate for developing analytical reagents . It could be used in the design of chromogenic or fluorogenic probes that react with specific analytes, aiding in the detection and quantification of substances in complex mixtures.

properties

IUPAC Name

5-chloro-4-hydrazinyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGROUYSAFLMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219856
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-hydrazinylpyridazin-3-ol

CAS RN

6959-56-4
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6959-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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